molecular formula C13H11IN2O B398541 2-iodo-N-(pyridin-2-ylmethyl)benzamide CAS No. 333430-99-2

2-iodo-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B398541
CAS No.: 333430-99-2
M. Wt: 338.14g/mol
InChI Key: WTPCWWWEKQIDIS-UHFFFAOYSA-N
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Description

2-Iodo-N-(pyridin-2-ylmethyl)benzamide is a halogenated benzamide derivative featuring a pyridin-2-ylmethylamine moiety attached to the benzamide core. Its molecular formula is C₁₄H₁₂IN₂O, with a molecular weight of 366.16 g/mol. The compound is synthesized via coupling reactions involving 2-iodobenzoyl chloride and pyridin-2-ylmethylamine, often in the presence of bases like triethylamine . Key spectroscopic data include:

  • ¹H NMR (DMSO-d₆): Peaks at δ 7.88–7.81 (m, 1H, aromatic), 7.43–7.32 (m, 2H, aromatic), and 5.78 (s, 1H, NH) .
  • ¹³C NMR: Distinct signals at δ 169.34 (amide carbonyl) and 92.42 (C-I) .
  • HRMS: [M+H]⁺ calculated at 318.0349, consistent with experimental data .

The pyridin-2-ylmethyl group contributes to solubility and steric interactions .

Properties

CAS No.

333430-99-2

Molecular Formula

C13H11IN2O

Molecular Weight

338.14g/mol

IUPAC Name

2-iodo-N-(pyridin-2-ylmethyl)benzamide

InChI

InChI=1S/C13H11IN2O/c14-12-7-2-1-6-11(12)13(17)16-9-10-5-3-4-8-15-10/h1-8H,9H2,(H,16,17)

InChI Key

WTPCWWWEKQIDIS-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC=CC=N2)I

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC=CC=N2)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Benzamides

Halogen substitution significantly impacts molecular properties and synthesis efficiency:

Compound Substituent Molecular Formula Yield (%) Key Spectral Data (¹³C NMR) Reference
2-Iodo-N-(pyridin-2-ylmethyl)benzamide I (ortho) C₁₄H₁₂IN₂O ~33–34* δ 169.34 (C=O), 92.42 (C-I)
2-Bromo-N-(pyridin-2-ylmethyl)benzamide (5g) Br (ortho) C₂₀H₁₅BrN₂O₂Na 81 δ 165.94 (C=O), 133.12 (C-Br)
2-Chloro-N-(2-methoxyethyl)benzamide (27) Cl (ortho) C₁₂H₁₅ClINO 34 δ 163.4 (C=O), 128.16 (C-Cl)

Key Observations :

  • Iodo vs. Bromo : The larger iodine atom increases molecular weight (366 vs. 417 g/mol for bromo analog 5g) and may enhance steric hindrance. Brominated analogs exhibit higher yields (81% for 5g vs. 33–34% for iodo derivatives) .
  • Electronic Effects : Iodo substituents deshield adjacent carbons more strongly than bromo or chloro groups, as seen in ¹³C NMR shifts .

Substituent Position and Chain Length

Ortho vs. Meta/Para Substitution
  • 2-Iodo-N-(pyridin-3-yl)benzamide (EB 2–15) : Pyridine attached at the meta position. Exhibits distinct ¹³C NMR shifts (δ 165.91 for C=O) and reduced steric bulk compared to the pyridin-2-ylmethyl analog .
  • 2-Iodo-N-(4-phenoxyphenyl)benzamide: Phenoxy group at para position. Shows altered solubility (brown solid vs. wax) and ¹³C NMR signals at δ 153.51 (C-O) .
Acyl Chain Modifications
  • Trifluoromethyl Biphenyl Analogs : 2-Iodo-N-(4'-trifluoromethyl-biphenyl-3-yl)benzamide (49% yield) shows enhanced lipophilicity (δ -61.8 ppm in ¹⁹F NMR) and crystallinity .

Amine Group Variations

Compound Amine Group Yield (%) Key Property Reference
This compound Pyridin-2-ylmethyl ~33–34 Moderate solubility in polar solvents
2-Iodo-N-(2-methoxyethyl)benzamide (27) 2-Methoxyethyl 34 White waxy solid; ν(IR)=1634 cm⁻¹
N-Benzoyl-N-(pyridin-2-ylmethyl) analogs (5f, 5g) Benzoyl + Pyridin-2-ylmethyl 80–90 Higher yields due to stabilized intermediates

Key Observations :

  • Pyridinyl vs. Alkyl Amines : Pyridin-2-ylmethyl derivatives exhibit lower yields (33–34%) compared to methoxyethyl or benzoyl-protected amines (80–90%), likely due to steric and electronic effects during coupling .
  • Biological Implications : Pyridinyl groups may enhance binding to metalloenzymes (e.g., ebselen analogs), whereas methoxyethyl chains improve pharmacokinetics .

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